N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a pyrazole ring, a thiazole ring, and a benzothiazole ring . Pyrazoles are heterocyclic compounds with a natural or synthetic origin, and their nitrogen-based hetero-aromatic ring structure is a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst . For instance, 3,5-dimethylpyrazole can be synthesized by the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and heterocyclic rings. The compound likely has a planar structure due to the conjugation of the aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic rings. For instance, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
- Imidazole derivatives, including compounds similar to our target molecule, have shown promising antimicrobial properties . Researchers have synthesized related imidazole-containing compounds and evaluated their potential against bacteria, fungi, and mycobacteria.
- For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole demonstrated good antimicrobial potential .
- Additionally, Syed et al. synthesized similar compounds and found that some exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strains .
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide are indole derivatives with anti-inflammatory and analgesic activities .
- A molecular simulation study justified the potent in vitro antipromastigote activity of a related compound, which had a favorable binding pattern in the active site of LmPTR1 (lower binding free energy) .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Molecular Simulation Studies
Drug Development and AMR Challenges
Other Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS2/c1-11-7-12(2)23(22-11)18-21-14(9-25-18)5-6-19-17(24)13-3-4-15-16(8-13)26-10-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGJMUDFQBPSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=C(C=C3)N=CS4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide |
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